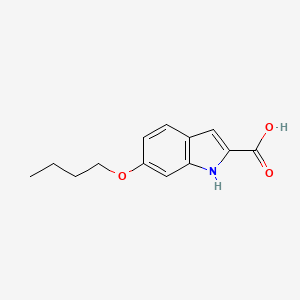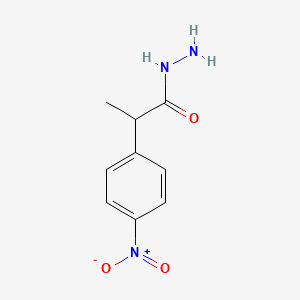![molecular formula C19H22N2O3S2 B2507563 Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate CAS No. 686771-84-6](/img/structure/B2507563.png)
Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Toxicological Considerations
Biodegradation and Environmental Fate : Understanding the environmental behavior of complex organic compounds is crucial. For instance, studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offer insights into how similar compounds might behave in the environment. These studies explore microbial degradation pathways and the effects of co-contaminants, providing a model for studying the environmental impact of similar chemical entities (Thornton et al., 2020).
Toxicological Reviews : The examination of the toxicological profiles of compounds like ETBE, as seen in reviews, can guide the assessment of potential health impacts of similar chemicals. This involves evaluating carcinogenicity, mutagenicity, and other health risks based on experimental data and regulatory standards (Mcgregor, 2007).
Chemical Analysis and Extraction Methods
Analytical Techniques for Drug Extraction : Effective use of organic solvents for drug extraction from biological specimens highlights the importance of choosing the right solvent based on the chemical properties of the substance of interest. This knowledge is essential for isolating and studying compounds in research settings (Siek, 1978).
Understanding Chemical and Metabolic Pathways : The chemical, metabolic, and nutritional aspects of compounds such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) compared to DL-methionine (DL-Met) provide a basis for assessing the bioefficacy and metabolic pathways of chemically complex substances. This comparative analysis helps in elucidating the metabolic transformations and bioactivity of compounds within biological systems (Vázquez-Añón et al., 2017).
Insights into Genetic Effects and Antioxidant Properties
Genetic Effects of Chemical Agents : Reviews on the genetic effects of agents like ethyl methanesulfonate (EMS) shed light on the mutagenic potential of chemicals, offering a framework for investigating the genetic impact of other compounds. Such reviews detail the mechanisms of mutation induction and chromosomal alterations, which are critical for understanding the genetic toxicity of new chemicals (Sega, 1984).
Antioxidant Capacity Assessment : Studies on the antioxidant capacity of compounds, such as the ABTS/PP decolorization assay, can inform the evaluation of similar chemical entities' antioxidant properties. These methodologies are vital for researching compounds with potential therapeutic benefits, particularly in combating oxidative stress (Ilyasov et al., 2020).
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-4-15(18(23)24-5-2)26-19-20-14-10-11-25-16(14)17(22)21(19)13-8-6-12(3)7-9-13/h6-9,15H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASIYLCIZIQSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2507491.png)
![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)
![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)
